[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate
Overview
Description
[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group and a carboxylate group, along with a phenylmethoxyprop-1-enyl side chain. Its unique structure makes it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of [2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and pyridine-3-carboxylic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-methoxyaniline with an appropriate reagent to introduce the phenylmethoxyprop-1-enyl group.
Cyclization: The intermediate undergoes cyclization to form the pyridine ring.
Final Steps:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the phenylmethoxyprop-1-enyl side chain are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate for developing new drugs.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: This compound has a similar methoxy and carboxylate substitution pattern but differs in the structure of the side chain.
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate: This compound features a pyridine ring with different substituents, highlighting the diversity of pyridine derivatives.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-27-21-14-17(10-12-22(25)28-16-18-6-3-2-4-7-18)9-11-20(21)29-23(26)19-8-5-13-24-15-19/h2-15H,16H2,1H3/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTYXMXRWZPAJR-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)OC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC2=CC=CC=C2)OC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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